molecular formula C9H8O2 B13836584 5-Methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde

5-Methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde

Cat. No.: B13836584
M. Wt: 148.16 g/mol
InChI Key: OQDSLSMXYBVVQH-UHFFFAOYSA-N
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Description

5-Methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclohexadiene ring with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde typically involves the use of cyclohexadiene derivatives as starting materials. One common method includes the oxidation of methyl-substituted cyclohexadiene using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylidene and aldehyde positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, amines, and thiol-substituted compounds.

Scientific Research Applications

5-Methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methylidene group can participate in conjugation and electron delocalization, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

5-methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde

InChI

InChI=1S/C9H8O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-5H,1H2,2H3

InChI Key

OQDSLSMXYBVVQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C)C1=O)C=O

Origin of Product

United States

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